REACTION_CXSMILES
|
[CH2:1]([S-:3])[CH3:2].[Na+].Br[C:6]1[C:7]([C:12]#[N:13])=[N:8][CH:9]=[CH:10][CH:11]=1>C1COCC1>[C:12]([C:7]1[C:6]([S:3][CH2:1][CH3:2])=[CH:11][CH:10]=[CH:9][N:8]=1)#[N:13] |f:0.1|
|
Name
|
|
Quantity
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600 mg
|
Type
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reactant
|
Smiles
|
C(C)[S-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=CC1)C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
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to reflux under N2 for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
CUSTOM
|
Details
|
precipitated sodium bromide
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=NC=CC=C1SCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |